cGKII Inhibitory Potency: AP-C4 vs. AP-C3 Head-to-Head Comparison
In a direct comparison of structurally related analogs, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(1H-indol-3-yl)ethyl]pyrimidin-2-amine (AP-C4) exhibits a pIC50 of 5.2 against cGMP-dependent protein kinase II (cGKII), whereas its close analog AP-C3 (4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(3,4-dimethoxyphenethyl)pyrimidin-2-amine) demonstrates a pIC50 of 6.3 . This differential of approximately 1.1 log units underscores the critical contribution of the indole-3-ethyl group to target engagement.
| Evidence Dimension | cGKII inhibition potency (pIC50) |
|---|---|
| Target Compound Data | pIC50 = 5.2 |
| Comparator Or Baseline | AP-C3: pIC50 = 6.3 |
| Quantified Difference | ΔpIC50 = -1.1 (AP-C4 is 12.6-fold less potent than AP-C3) |
| Conditions | In vitro biochemical assay; details not fully disclosed in vendor datasheets. |
Why This Matters
This precise difference is essential for experimental design requiring a defined cGKII inhibitory window; substitution with AP-C3 would result in a >10-fold increase in potency, altering the pharmacological profile.
